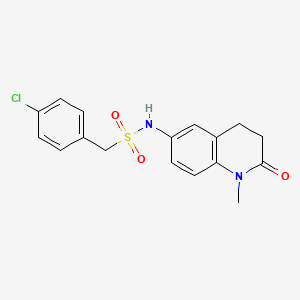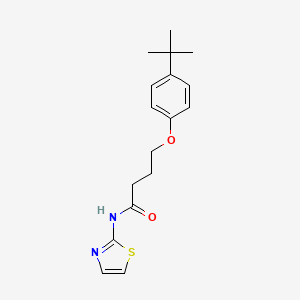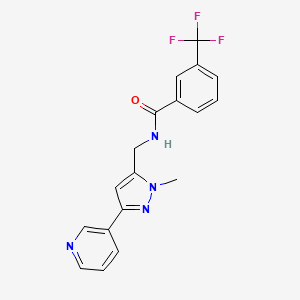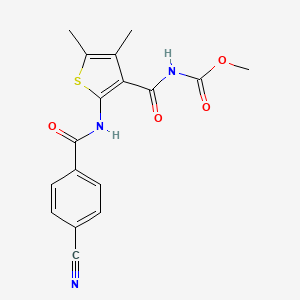
1-(1-methyl-1H-imidazol-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(1-methyl-1H-imidazol-2-yl)ethanamine” is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11N3 . It has a molecular weight of 125.17 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 1 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 125.17 g/mol . It has a topological polar surface area of 43.8 Ų . The compound has a complexity of 94.3 .作用机制
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. Additionally, 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been shown to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Methylimidazole ethylamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, it has been shown to modulate the activity of neurotransmitters in the brain, suggesting that it may have potential as a treatment for neurological disorders. Additionally, 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine in lab experiments is its relatively simple synthesis method. Additionally, its potential use in pharmaceuticals and its effects on the immune system and neurotransmitters make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its activity.
未来方向
There are several future directions for research on 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine. One area of focus could be further elucidating its mechanism of action, which would provide a better understanding of its potential therapeutic uses. Additionally, research could be conducted on its effects on specific types of cancer cells and its potential use in combination with other drugs. Finally, research could be conducted on its effects on the brain and its potential use in treating neurological disorders.
合成方法
Methylimidazole ethylamine can be synthesized using various methods, including the reaction of imidazole with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 2-iodoethylamine hydrochloride with imidazole in the presence of a base. These methods have been studied extensively in the scientific literature, and their effectiveness in producing high yields of 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been demonstrated.
科学研究应用
Methylimidazole ethylamine has been studied for its potential use in pharmaceuticals, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential. Additionally, 1-(1-methyl-1H-imidazol-2-yl)ethanamineole ethylamine has been studied for its effects on the immune system and has been shown to enhance the activity of natural killer cells, which play a crucial role in the body's defense against cancer and viral infections.
安全和危害
生化分析
Biochemical Properties
It is known that imidazole derivatives show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been shown to influence cell function in various ways, depending on the specific derivative and the type of cell involved .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Imidazole derivatives have been shown to have varying effects at different dosages in animal studies .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Imidazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Imidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMIJGUVBPQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B2621487.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2621489.png)

![6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2621492.png)

![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)